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Compound of Interest

Compound Name: 2,3-difluoro-2,3-dimethylbutanal

CAS No.: 2408964-44-1

Cat. No.: B6247952

Get Quote

Executive Summary & Structural Logic
Compound: 2,3-difluoro-2,3-dimethylbutanal Formula: C

H

F

O Molecular Weight: 136.14 g/mol

This molecule represents a high-value motif in medicinal chemistry, utilizing fluorine as a

bioisostere to modulate metabolic stability and lipophilicity. The vicinal difluoro motif introduces

complex spin-spin coupling networks essential for rigorous characterization.

Stereochemical Analysis
Understanding the stereochemistry is a prerequisite for interpreting the NMR data.

C2 Position: Chiral center (bonded to CHO, F, CH

, and the C3-group).
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C3 Position: Achiral (bonded to F, C2, and two equivalent methyl groups—one being the

chain terminus C4, the other the substituent).

Consequence: While C3 is achiral, the presence of the adjacent chiral center (C2) renders

the two methyl groups on C3 diastereotopic. They will be magnetically non-equivalent

(anisochronous), appearing as distinct signals in both

H and

C NMR.

Mass Spectrometry (EI-MS)
Methodology: Electron Ionization (70 eV).

The mass spectrum is dominated by alpha-cleavage characteristic of aldehydes, modified by

the stability of fluorinated carbocations.

Fragmentation Pathway Table

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6247952?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z (approx) Ion Identity Mechanism Diagnostic Value

136 [M] Molecular Ion

Weak/Trace. Aldehyde

molecular ions are

often unstable.

107 [M - CHO]
-Cleavage

Base Peak

(Predicted). Loss of

the formyl radical (29

Da) yields the stable

carbocation [C

H

F

]

.

117 [M - F] C-F Heterolysis
Moderate. Loss of

fluorine atom.[1][2]

116 [M - HF] Elimination
Common in aliphatic

fluorides.

87

[C

H

F]

Secondary Loss
Loss of HF from the

m/z 107 fragment.

29 [CHO]
-Cleavage

Diagnostic for

aldehydes.[3]

Diagram: Fragmentation Logic
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Caption: Primary fragmentation pathways driven by alpha-cleavage and HF elimination.

Infrared Spectroscopy (FT-IR)
Phase: Liquid film (neat) or CCl

solution.

The inductive effect of the alpha-fluorine atom significantly shifts the carbonyl stretching

frequency compared to non-fluorinated analogs (e.g., 2,2-dimethylbutanal).
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Functional Group
Wavenumber (cm

)
Intensity Notes

C=O Stretch 1740 - 1755 Strong

Blue-shifted by ~20-

30 cm

vs standard aldehydes

(1725 cm

) due to

-F electron withdrawal

(field effect).

C-H (Aldehyde) 2720 & 2820 Medium
Characteristic Fermi

doublet.

C-F Stretch 1000 - 1200 Strong

Broad, complex bands

in the fingerprint

region.

C-H (Alkyl) 2950 - 2980 Medium Methyl C-H stretches.

Nuclear Magnetic Resonance (NMR)
Solvent: CDCl

(Standard).[4] Internal Reference: TMS (

0.00 ppm) or CFCl

(

0.00 ppm for

F).

This section details the predicted chemical shifts and coupling constants (

) based on substituent effects. The molecule exhibits a complex AMX
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Y

-type spin system (simplified).

A. F NMR (376 MHz)
The two fluorine atoms are chemically non-equivalent:

F-C2: Chiral center, adjacent to carbonyl.

F-C3: Adjacent to two methyls.[1][5]

Nucleus
Shift (

ppm)
Multiplicity

Coupling
Constants (Hz)

Assignment

F-C2 -170 to -180 Multiplet

(vicinal)

(to Me-C2)

(to CHO)

Alpha-fluoro to

carbonyl.

F-C3 -140 to -150 Multiplet (to Me-C3s) Beta-fluoro.

Note: The

coupling is highly sensitive to the C2-C3 dihedral angle (Gauche effect).

B. H NMR (400 MHz)
The spectrum is defined by H-F couplings.
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Proton
Shift (

ppm)
Multiplicity Values (Hz) Analysis

CHO (H1) 9.6 - 9.8 dd

Aldehyde proton.

[6] Distinctive

doublet due to

geminal F2.

Me-C2 1.3 - 1.5 d (or dd)

Methyl directly

on chiral center.

Large coupling to

geminal F.

Me-C3 (a) 1.4 - 1.6 dd
Diastereotopic

methyl 1.

Me-C3 (b) 1.4 - 1.6 dd

Diastereotopic

methyl 2. Slightly

different shift

from Me(a).

C. C NMR (100 MHz)
Carbon-Fluorine coupling dominates the splitting patterns.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 11 Tech Support

https://sites.duke.edu/nmrcenter/coupling-constants/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6247952?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon
Shift (

ppm)
Splitting Values (Hz)

C1 (C=O) 195 - 200 dd
(to F2),

(to F3)

C2 (Quat) 90 - 95 dd ,

C3 (Quat) 90 - 95 dd ,

Me-C2 20 - 25 d

Me-C3 (a/b) 20 - 25 d (Distinct peaks for a/b)

Diagram: NMR Coupling Topology

H (CHO)
δ 9.7

F (C2)
δ -175

3J ~3Hz

F (C3)
δ -145

3J ~12Hz

Me (C2)
δ 1.4

3J ~22Hz

4J (Weak)

Me (C3)
δ 1.5

4J (Weak)

3J ~22Hz
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Caption: Spin-spin coupling network. Solid lines indicate strong couplings; dashed lines

indicate weaker long-range interactions.

Experimental Protocols
Sample Preparation for NMR
To ensure high-resolution data and avoid line broadening due to viscosity or aggregation:

Solvent Choice: Use CDCl

(99.8% D) neutralized with basic alumina. Acidic impurities in chloroform can catalyze
hydration of the aldehyde to the gem-diol, complicating the spectrum.

Concentration: Dissolve 10-15 mg of the aldehyde in 0.6 mL of solvent.

Tube: Use a high-precision 5mm NMR tube (Wilmad 528-PP or equivalent).

Acquisition:

Set relaxation delay (

) to

seconds to allow full relaxation of quaternary carbons and isolated protons.

Acquire

F NMR without proton decoupling first to observe J

, then with decoupling ({1H}) to simplify the spectrum for integration.

Handling Precautions
Volatility: Low molecular weight fluorinated aldehydes are volatile. Keep samples chilled (

C) and cap NMR tubes immediately.

Reactivity: The electron-deficient carbonyl is highly susceptible to nucleophilic attack (e.g.,

moisture). Run spectra immediately after preparation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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and industry.

Contact
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Phone: (601) 213-4426
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